N-(5-chloro-2-methylphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide
Description
N-(5-chloro-2-methylphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated phenyl group, a furan ring, and a piperazine ring
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[1-(furan-2-carbonyl)-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-11-4-5-12(19)9-13(11)21-16(23)10-14-17(24)20-6-7-22(14)18(25)15-3-2-8-26-15/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXJYJEHIUMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps. A common synthetic route may include:
Formation of the chlorinated phenyl intermediate: This step involves the chlorination of 2-methylphenyl using a chlorinating agent such as thionyl chloride.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride.
Formation of the piperazine ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.
Coupling of intermediates: The final step involves coupling the chlorinated phenyl intermediate with the furan-piperazine intermediate under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The carbonyl group in the piperazine ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione
Reduction: Hydroxylated piperazine derivative
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide would depend on its specific application. For instance, if it is being studied as an antimicrobial agent, it may target bacterial cell walls or enzymes. If it is being explored as an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 335.78 g/mol
- IUPAC Name: this compound
- CAS Number: [Insert CAS number if available]
The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. Preliminary studies suggest that it may exhibit:
- Antidepressant Activity: By modulating serotonin and dopamine receptors, similar to other piperazine derivatives .
- Anti-inflammatory Effects: Potentially through the inhibition of pro-inflammatory cytokines, as seen in related compounds .
Pharmacological Activity
Research indicates that this compound may possess a range of pharmacological activities:
- CNS Activity:
- Analgesic Properties:
- Antitumor Activity:
Research Findings
A review of the literature reveals several studies focusing on the biological activity of structurally similar compounds:
Case Studies
Case Study 1: Neuropharmacological Assessment
A study evaluated the effects of a related piperazine derivative on anxiety and depression models in rodents. The compound exhibited significant reductions in anxiety-like behaviors, suggesting a potential role as an anxiolytic agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that another derivative reduced the secretion of pro-inflammatory cytokines in activated macrophages. This indicates a possible mechanism for anti-inflammatory activity relevant to conditions like rheumatoid arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
